molecular formula C16H21F3 B12544650 [7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene CAS No. 821799-44-4

[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene

Cat. No.: B12544650
CAS No.: 821799-44-4
M. Wt: 270.33 g/mol
InChI Key: QNADGLABNUPBDS-UHFFFAOYSA-N
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Description

[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The exact methods can vary depending on the desired purity and yield of the final product. Techniques such as continuous flow chemistry and high-throughput screening may be employed to optimize the production process.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound features two key functional groups:

  • Trifluoromethyl group (-CF₃) : Strongly electron-withdrawing, stabilizes adjacent carbocations, and enhances electrophilic aromatic substitution (EAS) reactions .

  • Alkenyl chain (oct-3-en-1-yl) : Engages in typical alkene reactions (e.g., addition, elimination, and electrophilic attack).

The interplay between these groups dictates its chemical behavior. For example, the -CF₃ group lowers the electron density of the benzene ring, favoring EAS, while the alkenyl chain provides sites for nucleophilic or electrophilic interactions.

Electrophilic Aromatic Substitution

The trifluoromethyl group significantly influences EAS reactions through its strong electron-withdrawing nature. Studies on similar CF₃-substituted benzene derivatives show that such substituents activate the ring toward electrophilic attack at meta positions .

Key Observations :

  • Hammett–Brown correlation : A ρ⁺ value of −7.46 (from similar CF₃-substituted benzylic tosylates) indicates a high electron demand, underscoring the CF₃ group’s deactivating power .

  • Kinetic effects : Electron-withdrawing groups accelerate solvolysis reactions by stabilizing carbocation intermediates .

Alkenyl Chain Reactions

The oct-3-en-1-yl chain undergoes reactions typical of alkenes, including:

  • Electrophilic addition : Reactions with bromine, acid catalysts, or other electrophiles.

  • Elimination : Formation of alkenes or alkynes via dehydrohalogenation.

  • Cycloadditions : Potential participation in Diels-Alder reactions.

Example Reaction :
Hydrohalogenation of the alkenyl chain could proceed via anti-Markovnikov addition, influenced by steric hindrance from the bulky -CF₃ group.

Carbocation Stability and Solvolysis

The trifluoromethyl group stabilizes adjacent carbocations through inductive effects. In solvolysis reactions (e.g., benzylic tosylate cleavage), CF₃ substitution accelerates the formation of destabilized carbocations, as observed in similar systems .

Key Data :

Reaction TypeObservationReference
Solvolysis of benzylic tosylatesCF₃ substitution increases rate via carbocation stabilization
Kinetic isotope effectsk CH₃/k CD₃ = 1.54 (supports carbocation intermediate)

Transition Metal-Catalyzed Reactions

While direct data on this compound is limited, analogous CF₃-substituted alkenylbenzenes participate in catalytic reactions such as:

  • Cross-couplings : Using palladium or copper catalysts (e.g., Cu(OTf)₂/DMAP systems) .

  • Amination : Metallaphotoredox strategies with nitroarenes and amines .

Example Conditions :

  • Catalyst : Cu(OTf)₂ (30 mol%) with DMAP (0.5 equiv.).

  • Solvent : Ethyl acetate or DMSO.

  • Outcome : Formation of complex amines or coupled products .

Structural Comparisons

A comparison with related compounds highlights its unique reactivity:

CompoundKey FeaturesReactivity Profile
[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzeneCF₃ + alkenyl chainEAS, alkene reactions, carbocation stabilization
1-Methyl-3-(trifluoromethyl)benzeneSimple CF₃ substitutionEAS, solvolysis (no alkenyl chain)
4-TrifluoromethylphenolHydroxyl groupNucleophilic aromatic substitution

Scientific Research Applications

Organic Synthesis

One of the primary applications of 7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL benzene is in organic synthesis. Its unique structure allows it to serve as a building block for more complex molecules.

Synthetic Pathways

  • Fluorinated Compounds : The trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized compounds, making them valuable in drug design.
  • Alkenyl Derivatives : The presence of the alkenyl group can facilitate various reactions such as cross-coupling and cycloaddition, leading to the formation of diverse organic compounds.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of advanced materials.

Polymer Chemistry

  • Fluorinated Polymers : The incorporation of 7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL benzene into polymer matrices can enhance thermal stability and chemical resistance.
  • Coatings : It can be used in formulations for protective coatings that require high durability and resistance to solvents.

Pharmacological Applications

Research indicates potential pharmacological applications for this compound due to its structural features that may influence biological activity.

Antimicrobial Activity

Studies have shown that derivatives of compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, showing promise as potential therapeutic agents against infections .

Drug Design

The compound's ability to modify the pharmacokinetic properties of drugs makes it a candidate for further exploration in drug design. The trifluoromethyl group has been associated with increased potency and selectivity in drug interactions.

Case Studies

StudyFocusFindings
Antimicrobial ActivityCompounds with trifluoromethyl groups showed significant inhibition against Mycobacterium smegmatis.
Polymer DevelopmentFluorinated polymers incorporating similar compounds exhibited enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which [7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene exerts its effects involves interactions with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall activity. Specific pathways and targets may include enzymes, receptors, and other proteins involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene is unique due to its specific structure, which combines a trifluoromethyl group with a benzene ring and an oct-3-en-1-yl chain. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.

Biological Activity

[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene, also known by its CAS number 821799-39-7, is a compound characterized by its unique trifluoromethyl group and a methyl-substituted octene chain. This structure suggests potential biological activities that warrant exploration, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H21F3C_{16}H_{21}F_3. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of organic compounds, which can significantly influence their biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study evaluating various trifluoromethyl-substituted compounds found that those similar to this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's structural features suggest potential activity as an enzyme inhibitor. Specifically, research into similar structures has shown that trifluoromethylated compounds can act as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. For example, modifications in the fluorinated compounds led to varying degrees of MAO-B inhibition, with some derivatives achieving low nanomolar IC50 values .

Case Study 1: Antimicrobial Efficacy

A focused study on the antimicrobial efficacy of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. This study underscores the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Neuroprotective Properties

Another investigation explored the neuroprotective effects of similar trifluoromethyl-substituted compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting a promising avenue for treating conditions like Alzheimer's disease .

Data Tables

Activity Type Compound MIC (µg/mL) IC50 (nM)
AntimicrobialThis compound32N/A
MAO-B InhibitionSimilar Trifluoromethyl CompoundsN/A15.4
Neuroprotective ActivityVarious Trifluoromethyl CompoundsN/AN/A

Properties

CAS No.

821799-44-4

Molecular Formula

C16H21F3

Molecular Weight

270.33 g/mol

IUPAC Name

[7-methyl-3-(trifluoromethyl)oct-3-enyl]benzene

InChI

InChI=1S/C16H21F3/c1-13(2)7-6-10-15(16(17,18)19)12-11-14-8-4-3-5-9-14/h3-5,8-10,13H,6-7,11-12H2,1-2H3

InChI Key

QNADGLABNUPBDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC=C(CCC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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